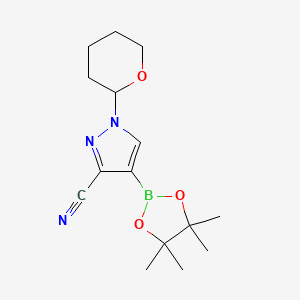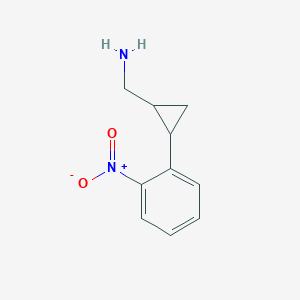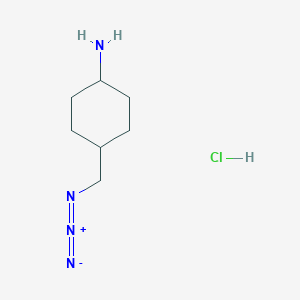
1-Bromo-3-chloro-2-fluoro-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-2-fluoro-2-methylpropane is a halogenated organic compound with the molecular formula C4H7BrClF. It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a versatile compound in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-fluoro-2-methylpropane can be synthesized through the halogenation of 2-methylpropane. The process involves the selective bromination, chlorination, and fluorination of the parent hydrocarbon. The reaction conditions typically include the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactors where 2-methylpropane is treated with halogenating agents. The reaction is carried out in the presence of catalysts to enhance the selectivity and yield of the desired product. The final product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-2-fluoro-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The halogen atoms in the compound can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-fluoro-2-methylpropane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and pharmaceutical research.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-2-fluoro-2-methylpropane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The halogen atoms in the compound make it highly reactive towards nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles.
Comparación Con Compuestos Similares
- 1-Bromo-3-chloro-2-methylpropane
- 1-Bromo-3-fluoro-2-methylpropane
- 1-Chloro-3-fluoro-2-methylpropane
Comparison: 1-Bromo-3-chloro-2-fluoro-2-methylpropane is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds with fewer halogen atoms, it offers a broader range of synthetic applications and potential for creating diverse chemical products.
Propiedades
Fórmula molecular |
C4H7BrClF |
|---|---|
Peso molecular |
189.45 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H7BrClF/c1-4(7,2-5)3-6/h2-3H2,1H3 |
Clave InChI |
WHMFDVKQQDRAQG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)





![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)







